1-Methoxy-2-(trifluoromethoxy)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

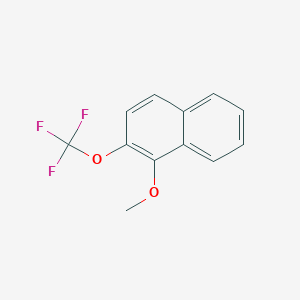

1-Methoxy-2-(trifluoromethoxy)naphthalene is a naphthalene derivative with methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) substituents at positions 1 and 2, respectively. The naphthalene core provides a rigid aromatic framework, while the substituents confer distinct electronic and steric properties. The methoxy group is electron-donating, whereas the trifluoromethoxy group is electron-withdrawing due to the electronegative fluorine atoms, creating a polarized electronic environment. This compound is of interest in medicinal chemistry and materials science, particularly for applications requiring tunable electronic properties or bioactive motifs .

Key physicochemical properties (derived from analogous compounds):

- Solubility: Likely immiscible in water but soluble in organic solvents like ether or benzene, similar to 1-methoxynaphthalene .

- Boiling Point: Expected to exceed 230°C, based on simpler methoxy-substituted naphthalenes .

- Synthetic Routes: Can be synthesized via nucleophilic aromatic substitution or coupling reactions, as seen in related trifluoromethoxy-containing compounds (e.g., using trifluoromethanesulfonic anhydride or T3P-mediated couplings) .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation reaction, which can be facilitated by innovative reagents developed to make trifluoromethoxy-containing compounds more accessible . The reaction conditions often involve the use of volatile reagents that require careful handling.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethoxylation reactions using specialized equipment to handle the volatile reagents. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring.

Scientific Research Applications

Organic Synthesis

1-Methoxy-2-(trifluoromethoxy)naphthalene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for:

- Formation of New Materials : The compound can be used to develop new materials with specific properties, particularly in polymer chemistry.

- Building Block for Complex Molecules : It acts as a precursor for synthesizing more complex naphthalene derivatives, which can be utilized in pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as a monomer or co-monomer in polymer synthesis. |

| Drug Development | Serves as an intermediate for biologically active compounds. |

| Material Science | Contributes to the development of functional materials. |

Medicinal Chemistry

Research indicates that this compound has promising applications in medicinal chemistry. The trifluoromethoxy group can enhance lipophilicity and bioavailability, making it a candidate for drug development targeting specific biochemical pathways .

Case Studies

- Anticancer Activity : A study explored the synthesis of naphthalene-substituted compounds, including derivatives of this compound. These compounds exhibited significant cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents .

- Biological Activity Evaluation : In vitro studies have shown that naphthalene derivatives can influence biochemical pathways by interacting with enzymes and receptors, suggesting therapeutic applications in treating diseases such as cancer and inflammation .

Pharmacological Insights

The pharmacological properties of this compound are noteworthy:

- Enhanced Pharmacokinetics : The trifluoromethoxy group contributes to improved pharmacokinetic profiles, making these compounds suitable for further drug development research.

- Potential Therapeutic Uses : Research has indicated potential applications in treating conditions like inflammation and cancer due to their biological activity .

Table 2: Pharmacological Properties

| Property | Description |

|---|---|

| Lipophilicity | Enhanced due to trifluoromethoxy substitution. |

| Bioavailability | Improved absorption characteristics in biological systems. |

| Therapeutic Potential | Promising candidate for anticancer and anti-inflammatory drugs. |

Mechanism of Action

The mechanism by which 1-Methoxy-2-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties

Key Observations:

Electron-Withdrawing Effects : The trifluoromethoxy group in this compound enhances electron deficiency compared to methoxy-only analogs like 1-methoxynaphthalene. This property is critical in semiconductors, where electron-deficient motifs improve charge transport .

Biological Activity: Agomelatine, a melatonin analog with a methoxynaphthalene moiety, demonstrates the role of methoxy groups in bioactivity. The addition of trifluoromethoxy in the target compound may modulate binding affinity or metabolic stability, as fluorine is known to enhance drug potency .

Synthetic Flexibility: Unlike 1-methoxy-2-(diphenylphosphinoyl)naphthalene (used in chiral ligand synthesis), the trifluoromethoxy group in the target compound offers resistance to metabolic degradation, a common advantage of fluorinated substituents .

Medicinal Chemistry

- The trifluoromethoxy group may improve target selectivity .

- Antidepressants : Methoxy groups in naphthalene scaffolds (e.g., agomelatine) are linked to serotonin receptor modulation, suggesting avenues for structural optimization .

Materials Science

- Semiconductors : Naphthalene diimides with p-(trifluoromethoxy)benzyl groups exhibit air stability due to electron-withdrawing effects, a property replicable in the target compound .

- Organic Electronics : The polarized structure of this compound could enhance charge-carrier mobility in thin-film transistors .

Challenges and Opportunities

- Synthetic Complexity : Introducing trifluoromethoxy groups requires specialized reagents (e.g., T3P, trifluoromethanesulfonic anhydride), increasing synthesis costs .

- Isomer-Specific Effects : The position of substituents (e.g., 1 vs. 8 in methoxy/CF₃ naphthalenes) drastically alters electronic properties, necessitating precise structural control .

Biological Activity

1-Methoxy-2-(trifluoromethoxy)naphthalene is an aromatic compound characterized by a methoxy group (-OCH₃) and a trifluoromethoxy group (-OCF₃) attached to a naphthalene ring. Its molecular formula is C₁₂H₉F₃O, with a molecular weight of 226.19 g/mol. The unique structural features of this compound suggest significant potential for various biological activities, particularly in medicinal chemistry.

The presence of the trifluoromethoxy group enhances the compound's lipophilicity and bioavailability, which are crucial for drug development. This group is known to increase the stability and reactivity of compounds in biological systems, making them suitable candidates for targeting specific biochemical pathways.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethoxy moiety is believed to enhance pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Biological Activities

This compound has shown promise in several areas:

- Anticancer Activity : Similar naphthalene derivatives have exhibited cytotoxic effects against cancer cell lines. For instance, naphthalene-substituted compounds have been reported to induce apoptosis and arrest the cell cycle in breast cancer cells (MDA-MB-231) while showing minimal toxicity in vivo .

- Antimicrobial Properties : Naphthalene derivatives are known for their antibacterial and antifungal activities. Compounds with similar structures have demonstrated effectiveness against pathogens such as Staphylococcus epidermidis and Trypanosoma brucei, suggesting that this compound may possess comparable properties .

Anticancer Studies

In a study evaluating naphthalene derivatives, compound 6a , which shares structural similarities with this compound, displayed significant cytotoxicity against MDA-MB-231 cells. It induced apoptosis and showed no apparent toxicity at a dosage of 20 mg/kg in mice .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of related naphthalene compounds against S. epidermidis. The results indicated strong antibacterial efficiency linked to the presence of electron-withdrawing groups like trifluoromethyl, enhancing the overall activity against human-originated pathogens .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential anticancer activity | Induces apoptosis, cell cycle arrest |

| Naphthalene-substituted triazole | Cytotoxicity against MDA-MB-231 cells | Arrests cell cycle |

| Trifluoromethyl naphthalene derivatives | Antimicrobial activity | Inhibition of bacterial growth |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methoxy-2-(trifluoromethoxy)naphthalene, and how do reaction conditions influence regioselectivity?

- Methodology : The compound is synthesized via electrophilic substitution on naphthalene derivatives. Key steps include:

- Trifluoromethoxy group introduction : Use of trifluoromethylation reagents (e.g., trifluoromethyl iodide) under anhydrous conditions in solvents like THF or dichloromethane .

- Methoxy group positioning : Controlled reaction temperatures (0–5°C) minimize side reactions, with TLC and NMR monitoring for intermediate purity .

- Yield optimization : Catalysts such as AlCl₃ or FeCl₃ enhance substitution efficiency at the 2-position .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Approach :

- ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃, δ ~3.8–4.0 ppm) and trifluoromethoxy (-OCF₃, δ ~120–125 ppm for ¹⁹F coupling) .

- Mass spectrometry (EI-MS) : Confirm molecular ion [M]⁺ at m/z 262 and fragmentation patterns (e.g., loss of -OCH₃ or -OCF₃ groups) .

- X-ray crystallography : Resolves spatial arrangement of substituents on the naphthalene core .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Experimental design :

- Acid/Base Stability : Incubate in buffered solutions (pH 2–12) at 25°C for 24h; monitor degradation via HPLC. The trifluoromethoxy group is stable below pH 10 but hydrolyzes in strong bases .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with sublimation observed at 120°C under vacuum .

Q. What is the solubility profile of this compound in common solvents?

- Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 15.2 |

| Acetone | 32.7 |

| DCM | 45.9 |

- Limited aqueous solubility necessitates organic solvents for reactivity studies .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in electrophilic substitution?

- Mechanistic insight :

- The -OCF₃ group is strongly electron-withdrawing (-I effect), directing electrophiles to the 1-position (para to -OCH₃). DFT calculations show reduced electron density at the 2-position, suppressing competing reactions .

- Kinetic studies using bromination reveal 10× faster reaction at the 1-position compared to unsubstituted naphthalene .

Q. What are the validated protocols for environmental monitoring of this compound in soil and water?

- Analytical workflow :

- Extraction : Solid-phase extraction (C18 columns) for aqueous samples; Soxhlet extraction for soil .

- Quantification : GC-MS with a detection limit of 0.01 ppb. Calibration curves show linearity (R² >0.99) in 0.1–100 ppb range .

- Quality control : Spike recovery tests (85–110%) and inter-lab validation per EPA guidelines .

Q. How to resolve contradictions in toxicological data between in vitro and in vivo studies?

- Case study :

- In vitro hepatotoxicity (IC₅₀ = 50 µM in HepG2 cells) vs. in vivo safety (no hepatic effects in rats at 100 mg/kg/day).

- Resolution : Assess species-specific metabolism (e.g., cytochrome P450 isoforms in humans vs. rodents) and adjust dosing regimens using physiologically based pharmacokinetic (PBPK) modeling .

Q. What computational methods predict the compound’s potential as an organic semiconductor?

- Strategy :

- HOMO-LUMO gaps : Calculated via DFT (e.g., B3LYP/6-311+G(d,p)) show a bandgap of 3.2 eV, suitable for hole-transport materials .

- Charge mobility : Marcus theory simulations predict μₕ = 0.12 cm²/V·s, comparable to oligothiophenes .

Q. Data Contradiction Analysis

Q. Discrepancies in reported biodegradation rates: How to assess methodological variability?

- Root cause :

- OECD 301F (aerobic) vs. EPA 835.3180 (anaerobic) protocols yield half-lives of 7d and 28d, respectively.

- Recommendation : Standardize test conditions (e.g., inoculum source, temperature) and validate with isotope-labeled analogs .

Q. Conflicting electronic properties in thin-film vs. single-crystal studies: Implications for device design?

- Resolution :

- Single-crystal XRD shows planar naphthalene stacking (favorable for conductivity), while thin-film AFM reveals amorphous domains. Optimize deposition techniques (e.g., thermal evaporation) to enhance crystallinity .

Properties

Molecular Formula |

C12H9F3O2 |

|---|---|

Molecular Weight |

242.19 g/mol |

IUPAC Name |

1-methoxy-2-(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H9F3O2/c1-16-11-9-5-3-2-4-8(9)6-7-10(11)17-12(13,14)15/h2-7H,1H3 |

InChI Key |

JZOHWJQZTLDOQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.